molecular formula C16H11ClN2O2 B2412521 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide CAS No. 477859-15-7

3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide

Cat. No.: B2412521
CAS No.: 477859-15-7
M. Wt: 298.73
InChI Key: YGOUZPYDZRKDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is a chemical compound supplied for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to a class of isoxazole-carboxamide derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research. Structurally similar compounds, such as those featuring variations in the N-alkyl substituent, have been investigated for their potential as inhibitors of biologically relevant enzymes . For instance, research into oxazole-carboxamide scaffolds has explored their application in developing inhibitors for targets like acid ceramidase, highlighting the value of this chemical class in probing sphingolipid-mediated disorders and related biological pathways . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structure, featuring a chlorophenyl group and an isoxazole core, makes it a versatile precursor for constructing combinatorial libraries or for structure-activity relationship (SAR) studies aimed at optimizing potency and physicochemical properties . The presence of the amide bond and aromatic systems contributes to its potential for molecular recognition and interaction with various biological targets. Handling of this substance should follow good laboratory practices. Refer to the material safety data sheet for detailed hazard and safety information.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOUZPYDZRKDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Another approach involves the use of bis(trichloromethyl) carbonate as a reagent to react with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry and Synthesis

3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its synthesis typically involves cycloaddition reactions of nitrile oxides with dipolarophiles under mild conditions, which allows for the formation of the desired oxazole structure while minimizing by-products.

The compound has been extensively studied for its potential biological activities:

Antimicrobial Activity : Research indicates that isoxazole derivatives exhibit significant antimicrobial properties against various microbial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are summarized in the table below:

Microbial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity : The anticancer potential of this compound has been explored in various studies. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against neuroblastoma cells, indicating strong anticancer properties . A case study evaluating the structure–activity relationship (SAR) found promising results in inducing apoptosis through modulation of caspase activity .

Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study evaluating substituted oxazoles, compounds similar to 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide were found to induce apoptosis in cancer cell lines by inhibiting anti-apoptotic proteins . The findings highlighted the compound's selectivity towards specific cancer types, enhancing its therapeutic appeal.

Case Study 2: Antimicrobial Properties

A series of isoxazole derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that these compounds exhibited moderate to good efficacy levels against several microbial strains, supporting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenyl group attached to the isoxazole ring makes it a versatile compound for various applications.

Biological Activity

Overview

3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is a compound belonging to the isoxazole derivatives class, characterized by its unique structural features that confer significant biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a phenyl group attached to an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. These structural elements are crucial for its interaction with biological targets.

Synthesis

The synthesis of 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide typically involves cycloaddition reactions of nitrile oxides with dipolarophiles under mild conditions. Common synthetic routes include using hydroxyimoyl halides in basic environments, which allows for the formation of the desired oxazole structure while minimizing by-products .

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide exhibit notable antimicrobial properties. For instance, studies have shown that related isoxazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from moderate to good efficacy levels against various microbial strains.

Microbial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Anticancer Activity

The anticancer potential of 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide has been explored in various studies. For example, compounds within this class have been found to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of caspase activity . The compound's selectivity towards specific cancer types enhances its therapeutic appeal.

Case Study:
In a study evaluating the structure–activity relationship (SAR) of substituted oxazoles, certain derivatives demonstrated IC50 values in the nanomolar range against neuroblastoma cells . These findings suggest that further exploration of 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide could yield promising results in cancer therapeutics.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The biological activity of 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The oxazole ring may interact with enzymes such as cyclooxygenase (COX), impacting inflammatory responses.
  • Receptor Modulation: The chlorophenyl and phenyl groups enhance binding affinity to various receptors involved in cellular signaling pathways.
  • Apoptotic Pathways: Induction of apoptosis in cancer cells may occur via modulation of caspase activity and inhibition of survival signals.

Q & A

Q. How can microwave-assisted synthesis improve the yield and efficiency of synthesizing 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide?

Microwave irradiation accelerates reaction kinetics by enhancing heat transfer, reducing side reactions, and improving regioselectivity. For oxazole derivatives, optimal conditions (e.g., 100–150°C, DMF solvent, 20–30 minutes) can achieve >80% yield compared to traditional thermal methods (6–12 hours, 60–70% yield) . Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., oxazole ring planarity, chlorophenyl substituent orientation) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., coupling constants for adjacent protons on the oxazole ring).
  • FT-IR : Identify carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 2-CF₃) or donating (e.g., 2-OCH₃) groups to modulate electronic effects on the oxazole ring .
  • Carboxamide modification : Introduce alkyl chains (e.g., N-propyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute oxazole with 1,2,4-oxadiazole to improve metabolic stability .

Q. How to address contradictions in reported bioactivity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
  • Computational modeling : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to validate target specificity .

Q. What strategies mitigate regioselectivity challenges during oxazole ring formation?

  • Catalytic systems : Use Cu(I) catalysts to direct cyclization toward the 1,2-oxazole isomer over 1,3-oxazole .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization via stabilization of transition states .
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions .

Q. How to design analogs with improved pharmacokinetic properties?

  • LogP optimization : Balance hydrophobicity (clogP 2–4) using substituents like methyl or methoxy groups .
  • Plasma stability : Test hydrolysis resistance in human plasma (37°C, 24 hours) and modify labile groups (e.g., replace ester with amide) .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots and reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.